molecular formula C27H24N2 B5158614 N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine

N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine

Cat. No. B5158614
M. Wt: 376.5 g/mol
InChI Key: UASZOYKBIBQHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine is a chemical compound that is widely used in scientific research due to its unique properties. It is a member of the carbazole family and has been found to have significant effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine is not fully understood. However, it has been found to interact with various cellular targets, including DNA, RNA, and proteins. It has also been found to inhibit the activity of certain enzymes and modulate the expression of certain genes.
Biochemical and Physiological Effects:
N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine has been found to have significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have neuroprotective effects and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to handle and manipulate. It is also stable under normal laboratory conditions and has a long shelf life. However, it has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research of N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the mechanism of action of N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine needs to be further elucidated to fully understand its effects on various cellular targets.

Synthesis Methods

The synthesis of N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine involves the reaction of carbazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization. This method has been found to be highly efficient and yields a high-quality product.

Scientific Research Applications

N,N-dibenzyl-1-(9H-carbazol-9-yl)methanamine has been extensively used in scientific research due to its unique properties. It has been found to have significant effects on various biochemical and physiological processes, including cell proliferation, apoptosis, and gene expression. It has also been found to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

N-benzyl-N-(carbazol-9-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2/c1-3-11-22(12-4-1)19-28(20-23-13-5-2-6-14-23)21-29-26-17-9-7-15-24(26)25-16-8-10-18-27(25)29/h1-18H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASZOYKBIBQHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl[(9H-carbazol-9-YL)methyl]amine

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